molecular formula C20H23ClN2O2 B5092384 1-(2-chloro-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol

1-(2-chloro-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B5092384
M. Wt: 358.9 g/mol
InChI Key: GAKXMGPYGDIPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CL316243 and is a selective agonist for the β3-adrenergic receptor. The β3-adrenergic receptor is a protein that is found in various tissues, including adipose tissue, skeletal muscle, and the bladder. The activation of this receptor has been shown to have numerous physiological effects, including increased lipolysis, thermogenesis, and relaxation of the bladder.

Mechanism of Action

The mechanism of action of CL316243 is through the activation of the β3-adrenergic receptor. The activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway. These signaling pathways lead to the physiological effects observed with the activation of the β3-adrenergic receptor.
Biochemical and Physiological Effects:
The activation of the β3-adrenergic receptor by CL316243 has been shown to have numerous biochemical and physiological effects. These effects include increased lipolysis, thermogenesis, and relaxation of the bladder. In addition, CL316243 has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using CL316243 in lab experiments is its selectivity for the β3-adrenergic receptor. This selectivity allows for the specific activation of this receptor without affecting other adrenergic receptors. However, one of the limitations of using CL316243 in lab experiments is its low solubility in water, which can make it challenging to work with.

Future Directions

There are numerous future directions for the research on CL316243. One potential direction is the development of more potent and selective agonists for the β3-adrenergic receptor. Another potential direction is the investigation of the effects of CL316243 on other tissues and organs, including the heart and lungs. Additionally, the potential clinical applications of CL316243, including its use in the treatment of obesity, diabetes, and urological disorders, warrant further investigation.

Synthesis Methods

The synthesis of CL316243 is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-chloro-5-methylphenol with 2-isopropyl-1H-benzimidazole to form the intermediate compound. This intermediate is then reacted with 2-propanol and a dehydrating agent to form the final product, CL316243.

Scientific Research Applications

CL316243 has been extensively studied for its potential applications in various fields, including obesity, diabetes, and urology. In obesity research, CL316243 has been shown to increase energy expenditure and promote weight loss in animal models. In diabetes research, CL316243 has been shown to improve glucose tolerance and insulin sensitivity. In urology research, CL316243 has been shown to relax the bladder and improve bladder function.

properties

IUPAC Name

1-(2-chloro-5-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-13(2)20-22-17-6-4-5-7-18(17)23(20)11-15(24)12-25-19-10-14(3)8-9-16(19)21/h4-10,13,15,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKXMGPYGDIPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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